N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE
Overview
Description
N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzodioxole moiety, a fluorophenyl group, and an isoxazolecarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using 4-fluoronitrobenzene as a starting material.
Construction of the Isoxazole Ring: The isoxazole ring is synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Amidation Reaction: The final step involves the coupling of the isoxazole derivative with an amine to form the isoxazolecarboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H~2~)
Substitution: Amines, thiols, base catalysts
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Amines and other reduced forms of the compound.
Substitution Products: Derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N5-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or proteins could contribute to its antimicrobial or anticancer properties.
Comparison with Similar Compounds
N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE can be compared with other similar compounds, such as:
N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENYL)-5-ISOXAZOLECARBOXAMIDE: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE: Contains a methoxy group, potentially affecting its solubility and interaction with molecular targets.
The uniqueness of N5-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c19-13-4-2-12(3-5-13)14-8-17(25-21-14)18(22)20-9-11-1-6-15-16(7-11)24-10-23-15/h1-8H,9-10H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPOPKVWDNUULX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=NO3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.